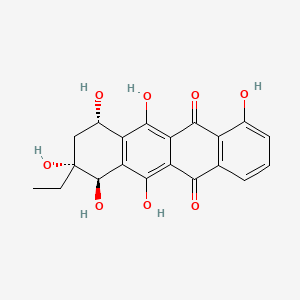

beta-Rhodomycinone

描述

Beta-Rhodomycinone: is a member of the anthracycline family of antibiotics, which are secondary metabolites produced by various species of the genus Streptomyces. These compounds are known for their intense colors, ranging from yellow and red to purple and blue, and their significant antibacterial and antitumor activities . This compound, in particular, has garnered attention due to its complex structure and potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions: Beta-Rhodomycinone can be synthesized through regioselective glycosidations. For instance, the C-7 hydroxyl group of 10-O-acetyl-beta-rhodomycinone can be glycosidated in the presence of trimethylsilyl trifluoromethanesulfonate . Another method involves the use of a novel oxygenation reaction to create an AB-ring segment suitable for elaboration to this compound .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces species, such as Streptomyces purpurascens and Streptomyces violaceus . The compound is typically extracted from the culture medium using ethyl acetate, followed by purification through preparative Thin Layer Chromatography (TLC) and acid hydrolysis .

化学反应分析

Types of Reactions: Beta-Rhodomycinone undergoes various chemical reactions, including glycosidation, oxidation, and reduction .

Common Reagents and Conditions:

Glycosidation: Trimethylsilyl trifluoromethanesulfonate is commonly used for regioselective glycosidations.

Oxidation: Oxygen and an unknown electron acceptor can be used to oxidize 15-demethoxy-ε-rhodomycinone to this compound.

Major Products: The major products formed from these reactions include various glycosylated derivatives of this compound, such as oxaunomycin and its regioisomers .

科学研究应用

Cytotoxic Properties

Beta-rhodomycinone has demonstrated significant cytotoxic activity against various cancer cell lines. Research indicates that it exhibits comparable efficacy to established chemotherapeutic agents like doxorubicin.

Cytotoxic Activity Data

A study isolated this compound from Streptomyces griseus and evaluated its cytotoxicity against different cell lines, yielding the following results:

| Tested Metabolite | Caco2 (CD50 µg/mL) | HeLa (CD50 µg/mL) | Vero (CD50 µg/mL) |

|---|---|---|---|

| This compound | 6.3 ± 0.35 | 9.45 ± 0.25 | 64.8 ± 0.88 |

| Doxorubicin | 1.25 ± 0.5 | 1.7 ± 0.6 | nd |

These findings suggest that this compound is particularly effective against colorectal cancer (Caco2) and cervical cancer (HeLa) cell lines while exhibiting lower toxicity towards normal cells (Vero) .

Biosynthesis and Genetic Insights

The biosynthesis of this compound involves specific genetic pathways within Streptomyces species. The glycosyltransferase gene rhoG has been identified as crucial for the glycosylation of this compound during its biosynthesis. Disruption of this gene results in the accumulation of non-glycosylated intermediates, highlighting its role in the production process .

Therapeutic Potential

Given its cytotoxic properties, this compound is being explored as a potential anticancer agent. Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in cancer therapies.

Case Studies and Research Findings

- A study conducted on the metabolites produced by Streptomyces purpurascens revealed that rhodomycin analogues, including this compound, exhibited antimicrobial and anticancer activities, reinforcing the therapeutic potential of this compound .

- Another investigation into the production of anthracycline metabolites from recombinant Streptomyces highlighted the isolation of several new compounds, including this compound, showcasing its relevance in drug discovery .

作用机制

Beta-Rhodomycinone exerts its effects through two primary mechanisms:

相似化合物的比较

- Daunorubicin

- Doxorubicin

- Idarubicin

- Epirubicin

- Zorubicin

- Aclacinomycin A

Uniqueness: Beta-Rhodomycinone is unique due to its complex structure and the presence of specific glycosylation patterns that differentiate it from other anthracyclines. These structural differences contribute to its distinct biological activities and potential therapeutic applications .

属性

IUPAC Name |

(7S,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUMQVUWZOLAQN-RNFJLKLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198214 | |

| Record name | beta-Rhodomycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5012-65-7 | |

| Record name | beta-Rhodomycinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005012657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Rhodomycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。